molecular formula C14H19ClN2O B15228394 2-Chloro-N-(4-piperidin-1-ylmethyl-phenyl)-acetamide

2-Chloro-N-(4-piperidin-1-ylmethyl-phenyl)-acetamide

Cat. No.: B15228394
M. Wt: 266.76 g/mol
InChI Key: KVBZLMNYJPVWNM-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-piperidin-1-ylmethyl-phenyl)-acetamide is an organic compound with a complex structure, featuring a chloro group, a piperidine ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-piperidin-1-ylmethyl-phenyl)-acetamide typically involves multiple steps. One common method starts with the reaction of 4-piperidin-1-ylmethyl-benzylamine with chloroacetyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-piperidin-1-ylmethyl-phenyl)-acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The acetamide moiety can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with an amine can yield a secondary amine derivative, while oxidation can produce a ketone or carboxylic acid.

Scientific Research Applications

2-Chloro-N-(4-piperidin-1-ylmethyl-phenyl)-acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-piperidin-1-ylmethyl-phenyl)-acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and acetamide moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(4-methylphenyl)-acetamide
  • 2-Chloro-N-(4-piperidinyl)-acetamide
  • N-(4-piperidin-1-ylmethyl-phenyl)-acetamide

Uniqueness

2-Chloro-N-(4-piperidin-1-ylmethyl-phenyl)-acetamide is unique due to the presence of both the chloro group and the piperidine ring, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C14H19ClN2O

Molecular Weight

266.76 g/mol

IUPAC Name

2-chloro-N-[4-(piperidin-1-ylmethyl)phenyl]acetamide

InChI

InChI=1S/C14H19ClN2O/c15-10-14(18)16-13-6-4-12(5-7-13)11-17-8-2-1-3-9-17/h4-7H,1-3,8-11H2,(H,16,18)

InChI Key

KVBZLMNYJPVWNM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)NC(=O)CCl

Origin of Product

United States

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